Product packaging for 1-(2,2-Difluoroethyl)-1H-indol-7-amine(Cat. No.:)

1-(2,2-Difluoroethyl)-1H-indol-7-amine

Cat. No.: B15276196
M. Wt: 196.20 g/mol
InChI Key: DPBZLNPAIMHMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2,2-Difluoroethyl)-1H-indol-7-amine is a chemical compound with the molecular formula C10H10F2N2 and a molecular weight of 196.20 g/mol. This indole derivative is part of a class of compounds known for their diverse biological potential and significant applications in medicinal chemistry and drug discovery research . The core indole structure is a privileged scaffold in pharmaceuticals, making this amine-substituted, difluoroethyl-modified analog a valuable building block for developing novel therapeutic agents . The primary research applications of this compound are derived from its structural features. The indole nucleus is a fundamental component in numerous bioactive molecules, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The specific substitution pattern of the 2,2-difluoroethyl group at the 1-position and the amine group at the 7-position of the indole ring makes this compound a particularly interesting intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore the effect of fluorine atoms on the physicochemical properties and binding affinity of potential drug candidates, as fluorination is a common strategy in modern drug design to modulate metabolic stability, lipophilicity, and bioavailability. From a mechanistic perspective, while the specific mechanism of action for this precise compound may require further investigation, structurally related indole derivatives have shown activity as modulators of various biological targets. For instance, certain indole-based compounds have been developed as potent inhibitors of protein methyltransferases like EZH2, which plays a critical role in epigenetic regulation and is a target in oncology research . Other indole derivatives have been investigated as GPR17 modulators, indicating potential applications in neurological disorders , and as correctors for cystic fibrosis transmembrane conductance regulator (CFTR) proteins, relevant for treating cystic fibrosis . The presence of the electron-withdrawing difluoroethyl group can significantly influence the molecule's electronic distribution and its interaction with enzymatic pockets, potentially leading to enhanced selectivity and potency in various biological assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2N2 B15276196 1-(2,2-Difluoroethyl)-1H-indol-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

1-(2,2-difluoroethyl)indol-7-amine

InChI

InChI=1S/C10H10F2N2/c11-9(12)6-14-5-4-7-2-1-3-8(13)10(7)14/h1-5,9H,6,13H2

InChI Key

DPBZLNPAIMHMAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N(C=C2)CC(F)F

Origin of Product

United States

Preparation Methods

Alkylation of Indol-7-amine with 2,2-Difluoroethylating Agents

A direct approach involves alkylating indol-7-amine with 2,2-difluoroethyl halides (e.g., bromide or tosylate). However, competing reactions at the 7-amino group necessitate protective-group strategies. For instance, acetylation of the 7-amine using acetic anhydride precedes nitrogen alkylation. The alkylation is conducted in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as a base, yielding 1-(2,2-difluoroethyl)-1H-indol-7-acetamide, which is subsequently hydrolyzed under acidic or basic conditions to unmask the amine.

Challenges :

  • Low reactivity of 2,2-difluoroethyl halides due to the electron-withdrawing fluorine atoms.
  • Competing N-alkylation at the 7-amino group without protection.

Reductive Amination Using Difluoroacetaldehyde Hemiethanol

Difluoroacetaldehyde hemiethanol, a stable precursor to difluoroacetaldehyde, has been employed in indole functionalization. In a two-step sequence:

  • Condensation : Indol-7-amine reacts with difluoroacetaldehyde hemiethanol in trifluoroethanol (TFE) at 60°C, forming an imine intermediate.
  • Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine, yielding the target compound.

Advantages :

  • Avoids the need for pre-synthesized 2,2-difluoroethyl halides.
  • High regioselectivity due to the indole’s inherent reactivity.

Flow Synthesis for Enhanced Efficiency

Patent WO2019004114A1 highlights flow chemistry’s role in optimizing exothermic reactions and improving yields. A modular flow system enables:

  • Continuous Sulfonylation : Protection of the 7-amine as a sulfonamide using chlorosulfonyl isocyanate in a tert-butyl methyl ether (TBME) solvent stream.
  • Alkylation : Introduction of the 2,2-difluoroethyl group via a Mitsunobu reaction with 2,2-difluoroethanol, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF).
  • Deprotection : Cleavage of the sulfonamide using aqueous hydrochloric acid.

Key Parameters :

  • Reaction temperature: 0–5°C for sulfonylation.
  • Residence time: <10 minutes per step.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H, 13C, and 19F NMR spectra are critical for verifying structural integrity:

  • 1H NMR : The 7-amino proton appears as a singlet near δ 6.1 ppm, while the difluoroethyl group’s CHF2 protons resonate as a triplet of triplets (J = 56.5 Hz) due to coupling with fluorine atoms.
  • 19F NMR : Two distinct signals at δ -125.1 and -127.2 ppm confirm the geminal difluoro configuration.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-) of the target compound exhibits a molecular ion peak at m/z 237.0764 (calculated for C10H10F2N2 [M+H]+), consistent with the molecular formula.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Direct Alkylation 45–60 Simplicity Requires protective groups
Reductive Amination 70–85 High regioselectivity Sensitive to moisture
Flow Synthesis 80–90 Scalability, reduced side reactions Specialized equipment needed

Applications and Derivatives

The 7-amino group facilitates further derivatization:

  • Acylation : Reaction with acyl chlorides produces amides for kinase inhibition studies.
  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces biaryl motifs.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-indol-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,2-difluoroethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-7-amine involves its interaction with molecular targets through hydrogen bonding and lipophilicity modulation. The incorporation of electronegative fluorine atoms increases the acidity of the α-proton, tuning drug target affinity and specificity . The C-F bonds impart metabolic stability, making the compound a stable bioisostere for various pharmacophores .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between 1-(2,2-Difluoroethyl)-1H-indol-7-amine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
This compound C10H9F2N2* ~195* -CF2CH2 (N1), -NH2 (C7) Enhanced lipophilicity and metabolic stability due to difluoroethyl group.
1-(Difluoromethyl)-1H-indol-7-amine C9H8F2N2 182.17 -CF2H (N1), -NH2 (C7) Compact fluorinated substituent; lower molecular weight.
1-(Difluoromethyl)-1H-indol-5-amine C9H8F2N2 182.17 -CF2H (N1), -NH2 (C5) Positional isomer; altered electronic effects due to amine position.
2-(5-Chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine C10H10ClFN2 212.65 -Cl (C5), -F (C7), -CH2NH2 (C3) Halogenated indole with ethylamine side chain; higher molecular weight.
5,7-Difluoro-1H-indol-2-amine C8H6F2N2 180.15 -F (C5, C7), -NH2 (C2) Dual fluorine substitution; compact structure with amine at C2.

*Note: Calculated molecular weight for this compound based on formula C10H9F2N2.

Key Differences and Implications

Fluorination Pattern: The difluoroethyl group (-CH2CF2H) in the target compound introduces greater steric bulk and lipophilicity compared to the difluoromethyl (-CF2H) group in analogs like 1-(difluoromethyl)-1H-indol-7-amine. This may enhance membrane permeability and metabolic stability .

Amine Position :

  • Positional isomers (e.g., amine at C5 vs. C7) can significantly impact molecular conformation and interactions with enzymes or receptors. For example, 1-(difluoromethyl)-1H-indol-5-amine may exhibit different hydrogen-bonding patterns compared to the C7 variant .

Safety and Handling :

  • Safety data for 5,7-difluoro-1H-indol-2-amine () highlights the need for precautions (e.g., respiratory protection). The target compound’s safety profile may vary due to its unique substituent.

Biological Activity

1-(2,2-Difluoroethyl)-1H-indol-7-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews various studies highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluoroethyl group attached to an indole ring, which is known for its diverse biological activities. The presence of fluorine atoms can significantly influence the physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that compounds with indole scaffolds often exhibit significant activity against various cancer cell lines. For instance, analogs of indole have shown promising results in inhibiting tumor growth in models of breast cancer and other malignancies .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMDA-MB-231 (Breast)91.41 ± 13.62
AZD9496MCF-7 (Breast)0.03
Other Indole DerivativesVariousVaries

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some indole derivatives have been shown to interact with estrogen receptors and other molecular targets involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Research into the SAR of indole derivatives suggests that modifications to the indole ring or substituents can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups like difluoroethyl enhances potency by improving binding affinity to target proteins .

Table 2: Structure-Activity Relationship Insights

ModificationObserved Effect
Addition of difluoroethyl groupIncreased potency against cancer cells
Variations in N-substituentsAltered selectivity and toxicity

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies have shown that fluorinated compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, analogs have demonstrated improved oral bioavailability and metabolic stability compared to non-fluorinated counterparts .

Table 3: ADME Properties Comparison

CompoundOral Bioavailability (%)Clearance (L/h/kg)
This compound~924.45
Other Indole DerivativesVariesVaries

Case Studies

Several case studies have focused on the therapeutic potential of indole derivatives in treating specific conditions:

  • Breast Cancer Treatment : A study demonstrated that an indole derivative similar to this compound exhibited significant tumor reduction in MDA-MB-231 xenograft models.
  • Antibacterial Activity : Other related compounds have shown efficacy against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a broader therapeutic potential beyond oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2,2-Difluoroethyl)-1H-indol-7-amine, and what challenges arise during the introduction of the difluoroethyl group?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the indole nitrogen. For example, reacting 7-aminoindole with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Challenges include controlling regioselectivity (to avoid N3 substitution) and managing the reactivity of the difluoroethyl group, which may require inert atmospheres or low temperatures to prevent decomposition. Purification often employs column chromatography with ethyl acetate/hexane gradients to isolate the product from byproducts .

Q. How does the difluoroethyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodological Answer : The difluoroethyl group increases lipophilicity (log P by ~0.5–1.0 units) and reduces basicity of the adjacent amine due to fluorine’s electron-withdrawing effect. This enhances metabolic stability, as shown in microsomal assays where fluorinated analogs exhibited 30–50% longer half-lives. Solubility in aqueous buffers (e.g., PBS) decreases, requiring co-solvents like DMSO for biological testing .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies fluorine environments (δ –120 to –140 ppm for CF₂ groups) and detects impurities.
  • LC-MS : Monitors reaction progress and confirms molecular weight (e.g., [M+H]⁺ at m/z 211).
  • X-ray crystallography : Resolves regiochemistry of substitution, particularly when steric hindrance from the difluoroethyl group affects crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from differences in metabolic clearance or tissue distribution. Strategies include:

  • Pharmacokinetic profiling : Measure plasma stability and tissue penetration using radiolabeled analogs.
  • Metabolite identification : Use HPLC-HRMS to detect in vivo degradation products (e.g., oxidative defluorination).
  • Dose optimization : Adjust dosing regimens in animal models to match in vitro IC₅₀ values, accounting for protein binding .

Q. What computational strategies are effective for studying the stereoelectronic effects of the difluoroethyl group on target binding?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to model C–F···H interactions with target proteins (e.g., kinases or GPCRs).
  • Molecular Dynamics (MD) : Simulate conformational changes induced by fluorine’s electronegativity, which may stabilize ligand-receptor complexes.
  • Comparative SAR : Replace the difluoroethyl group with –CH₂CH₃ or –CH₂CF₃ to isolate fluorine-specific effects on binding affinity .

Q. How does the difluoroethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions during derivatization?

  • Methodological Answer : The CF₂ group reduces nucleophilicity at the indole nitrogen, requiring stronger bases (e.g., NaH) for alkylation. Electrophilic substitutions (e.g., nitration) at the indole C5 position are sterically hindered. Strategies include:

  • Protecting groups : Use Boc or Fmoc to shield the amine during functionalization.
  • Microwave-assisted synthesis : Accelerate slow reactions caused by steric/electronic effects .

Q. What analytical workflows are recommended for detecting and quantifying reactive intermediates during multi-step synthesis?

  • Methodological Answer :

  • In-situ monitoring : Use ReactIR to track intermediates like 7-nitroindole derivatives.
  • Cryogenic ¹⁹F NMR : Stabilize transient fluorinated intermediates at –40°C.
  • HPLC-DAD/ELSD : Quantify yields of unstable intermediates (e.g., azide precursors) before further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.